

A Technical Guide to the Solubility of Compounds in Isooctane

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Compound of Interest

Compound Name: Isooctane
Cat. No.: B107328

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Introduction: Understanding Isooctane as a Solvent

Isooctane, systematically known as 2,2,4-trimethylpentane, is a branched-chain alkane with the chemical formula C₈H₁₈. It is a colorless, volatile liquid with a petroleum-like odor. As a nonpolar solvent, **isooctane** is an excellent medium for dissolving other nonpolar substances, adhering to the fundamental principle of "like dissolves like". Its utility is prominent in various industrial and research applications, including as a reference standard in octane ratings, a solvent in chemical synthesis and analysis, and in the pharmaceutical industry for purification and recrystallization processes. This guide provides an in-depth look at the solubility of various compounds in **isooctane**, detailing experimental methodologies for solubility determination and presenting quantitative data for select compounds.

Quantitative Solubility Data

The following tables summarize the mole fraction solubility of several organic compounds in **isooctane** at standard temperature (298.15 K, unless otherwise specified). This data is crucial for a range of applications, from designing chemical reactions to developing drug formulations.

Table 1: Solubility of Polycyclic Aromatic Hydrocarbons (PAHs) in **Isooctane** at 298.15 K

Compound	Molecular Formula	Mole Fraction Solubility (x_1)
Naphthalene	C ₁₀ H ₈	0.0278[1]
Anthracene	C ₁₄ H ₁₀	0.00136

Note: The solubility of anthracene in pure **isooctane** is not directly stated in the search results but is part of a study on binary mixtures. The provided value is an approximation based on the context of the study.

Table 2: Solubility of Other Organic Compounds in **Isooctane**

Compound	Molecular Formula	Temperature (K)	Solubility
Benzoic Acid	C ₇ H ₆ O ₂	278.15 - 323.15	Quite low, specific value not provided[2] [3]
Fullerene (C ₆₀)	C ₆₀	Ambient	Sparingly soluble, approximately 0.004 mg/mL

Table 3: Solubility of Gases in **Isooctane**

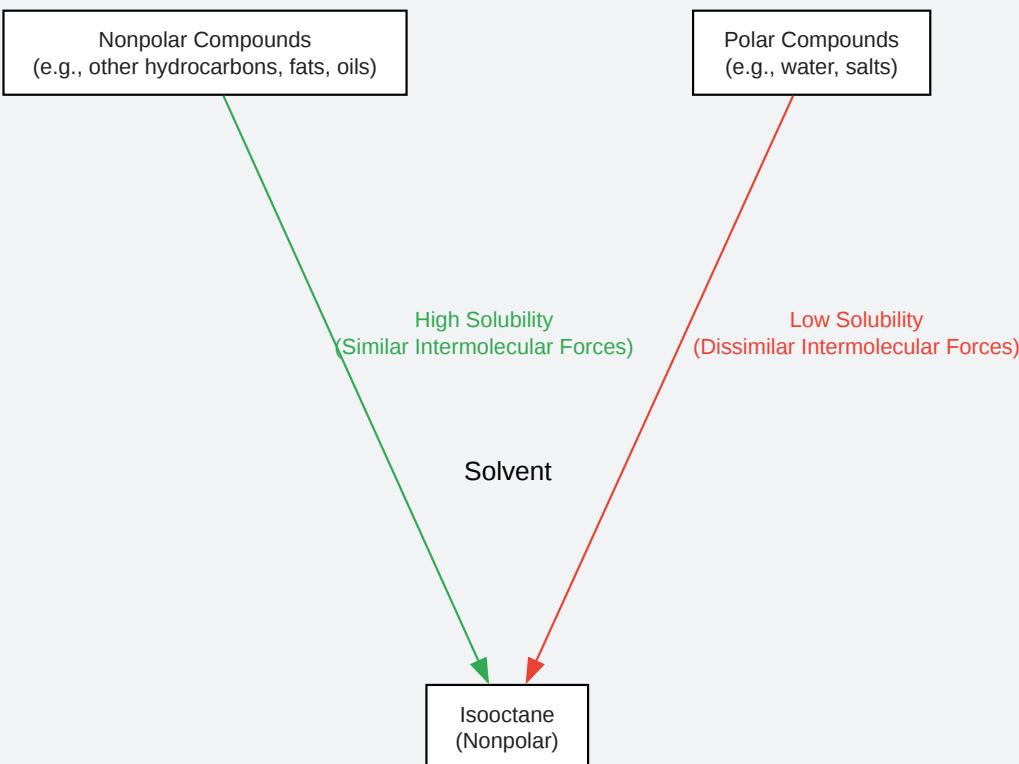
Gas	Molecular Formula	Temperature (K)	Pressure (MPa)	Mole Fraction Solubility (x_1)
Carbon Dioxide	CO ₂	270.8 - 282.5	1.46 - 3.64	Varies with temperature and pressure[4]
Nitrogen	N ₂	269.9 - 282.3	2.70 - 9.45	Temperature has no significant effect[4]

The "Like Dissolves Like" Principle in **Isooctane**

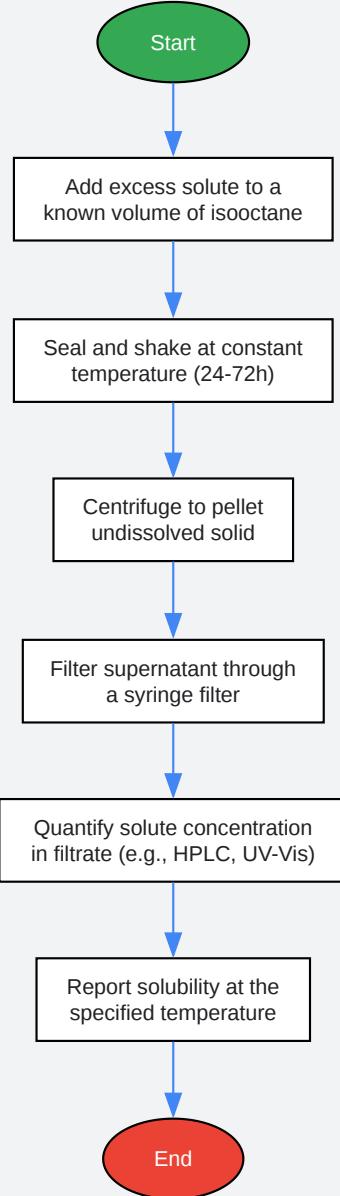
The solubility of a compound in **isooctane** is primarily governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces to **isooctane** (which are London dispersion forces) will dissolve more readily. The following diagram illustrates this concept.

Logical Relationship: 'Like Dissolves Like'

Solutes



Experimental Workflow: Shake-Flask Solubility Determination

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